molecular formula C10H15P B14231926 Methyl(2,4,6-trimethylphenyl)phosphane CAS No. 502966-91-8

Methyl(2,4,6-trimethylphenyl)phosphane

Cat. No.: B14231926
CAS No.: 502966-91-8
M. Wt: 166.20 g/mol
InChI Key: SODPRMNFXALJKH-UHFFFAOYSA-N
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Description

Methyl(2,4,6-trimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a methyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with methylphosphonous dichloride under an inert atmosphere . The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .

Mechanism of Action

The mechanism by which methyl(2,4,6-trimethylphenyl)phosphane exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2,4,6-trimethylphenyl)phosphane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl groups provide steric hindrance, influencing the compound’s behavior in catalytic processes and making it a valuable tool in synthetic chemistry .

Properties

CAS No.

502966-91-8

Molecular Formula

C10H15P

Molecular Weight

166.20 g/mol

IUPAC Name

methyl-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C10H15P/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3

InChI Key

SODPRMNFXALJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)PC)C

Origin of Product

United States

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